1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
Mechanism of Action
Target of Action
Imidazole-based compounds have been known to exhibit ttk inhibitory action . TTK, also known as Monopolar spindle 1 (Mps1), is a protein kinase that plays a crucial role in the spindle assembly checkpoint which ensures proper chromosome segregation during cell division .
Mode of Action
Imidazole-based compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Imidazole-based compounds have been associated with the transformation of triplet excitons present in high triplet levels into singlet states . This process involves the collection of triplet excitons, including hot excitons or HLCT states
Pharmacokinetics
The nucleophilicities and lewis basicities of imidazoles, benzimidazoles, and benzotriazoles have been studied , which could provide insights into the compound’s pharmacokinetic properties.
Result of Action
Imidazole-based compounds have been associated with high efficiencies via hot exciton pathways . This suggests that the compound could potentially influence the efficiency of certain biochemical processes.
Action Environment
The thermal stability of imidazole-based compounds has been noted , suggesting that temperature could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the benzimidazole intermediate.
Sulfonylation: The isopropylsulfonyl group is introduced by reacting the benzimidazole derivative with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound can be used to study the effects of fluorobenzyl and sulfonyl groups on biological activity.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- 1-(3-methylbenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- 1-(3-bromobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
Uniqueness
1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which can significantly affect the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-8-3-4-9-16(15)20(17)11-13-6-5-7-14(18)10-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFMCBWQAWLQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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